molecular formula C12H8N2O6S B108669 Bis(2-nitrophenyl)sulfone CAS No. 14665-52-2

Bis(2-nitrophenyl)sulfone

Cat. No.: B108669
CAS No.: 14665-52-2
M. Wt: 308.27 g/mol
InChI Key: IHZVFZOUXUNSPQ-UHFFFAOYSA-N
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Description

Bis(2-nitrophenyl)sulfone: is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a central sulfone group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Sulfides: One common method for preparing bis(2-nitrophenyl)sulfone involves the oxidation of sulfides.

    Aromatic Sulfonylation: Another approach is the sulfonylation of aromatic compounds.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Bis(2-nitrophenyl)sulfone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions .

Biology and Medicine:

In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as intermediates in the synthesis of pharmaceuticals .

Industry:

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the development of advanced materials for various applications .

Comparison with Similar Compounds

    Bis(4-nitrophenyl)sulfone: Similar to bis(2-nitrophenyl)sulfone but with nitro groups in the para position.

    Bis(3-aminophenyl)sulfone: Contains amino groups instead of nitro groups.

    Diphenyl sulfone: Lacks nitro groups and has different reactivity.

Uniqueness:

This compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

1-nitro-2-(2-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZVFZOUXUNSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327122
Record name Bis(2-nitrophenyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14665-52-2
Record name Bis(2-nitrophenyl)sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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